2-chloro-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H7ClO It is a derivative of indanone, where a chlorine atom is substituted at the second position of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2,3-dihydro-1H-inden-1-one typically involves the chlorination of indanone. One common method is the Friedel-Crafts acylation reaction, where indanone is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chloroindan-1,3-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-chloroindan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Chloroindan-1,3-dione.
Reduction: 2-Chloroindan-1-ol.
Substitution: Various substituted indanones depending on the nucleophile used.
Scientific Research Applications
2-chloro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a building block for biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-chloro-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloroindan-1-one: Similar in structure but with the chlorine atom at the sixth position.
6-Bromoindan-1-one: Similar in structure but with a bromine atom instead of chlorine.
5-Chloroindan-1-one: Similar in structure but with the chlorine atom at the fifth position.
Uniqueness
2-chloro-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for synthesizing specific derivatives that may not be easily accessible through other routes.
Properties
IUPAC Name |
2-chloro-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGQPEGJOZKLFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995043 |
Source
|
Record name | 2-Chloro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00995043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73908-22-2 |
Source
|
Record name | 2-Chloroindan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00995043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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